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Executive Summary
H-His(1-Trt)-OtBu (CAS: 304698-96-2) is a specialized amino acid building block used

primarily in convergent peptide synthesis and the modification of bioactive scaffolds. It features

a free

-amino group, allowing it to serve as a nucleophile in coupling reactions, while its C-terminus is
protected as an acid-labile tert-butyl ester (OtBu) and its imidazole side chain is masked by a
bulky trityl (Trt) group.

This derivative is critical for strategies requiring the suppression of histidine-mediated

racemization. The "1-Trt" designation in commercial catalogs typically refers to the

thermodynamically stable

-trityl (tele-trityl) regioisomer, which sterically shields the imidazole ring and prevents the

-nitrogen from acting as an intramolecular base—a primary cause of epimerization during
peptide coupling.
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Molecular Architecture & Regiochemistry
Structural Components
The molecule consists of three distinct functional domains, each serving a specific role in

synthetic chemistry:

The Core (L-Histidine): The central chiral scaffold.

C-Terminal Protection (OtBu): The tert-butyl ester protects the carboxylic acid, preventing

self-polymerization and directing coupling to the N-terminus. It is orthogonal to base-labile

groups (like Fmoc) but is cleaved by strong acids (TFA).

Side-Chain Protection (Trt): The triphenylmethyl (trityl) group is attached to the imidazole

nitrogen.

The "1-Trt" vs. "3-Trt" Nomenclature Ambiguity
In histidine chemistry, confusion often arises regarding nitrogen numbering.

IUPAC-IUB (Biochemistry): Designates the nitrogen near the alanine side chain as

(pros) and the far nitrogen as

(tele).

Catalog/IUPAC (Organic): Often assigns "1" to the nitrogen bearing the substituent.

For H-His(1-Trt)-OtBu, the commercially relevant and synthetically useful isomer is the

-Trityl derivative. The bulky trityl group preferentially alkylates the less sterically hindered

-nitrogen. This placement is crucial because it lowers the basicity of the

-nitrogen via steric bulk and electronic effects, thereby suppressing the abstraction of the

-proton and preventing racemization.
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Figure 1: Functional decomposition of H-His(1-Trt)-OtBu. The Trityl group on the

-nitrogen is key to maintaining stereochemical integrity.

Physicochemical Profile
The following data characterizes the standard commercial form (Free Base or HCl salt).
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Property Value Notes

Chemical Name H-His(1-Trt)-OtBu

Synonyms:

-Trityl-L-histidine tert-butyl

ester

CAS Number 304698-96-2 Free base form

Molecular Formula

Molecular Weight 453.58 g/mol Free base

Appearance White to off-white powder Crystalline solid

Solubility Soluble in DCM, EtOAc, MeOH
Slightly soluble in water;

soluble in organic solvents

Purity Standard (HPLC) Chiral purity is critical

Storage to
Hygroscopic; keep under inert

gas

Synthetic Utility & Mechanism[1]
Role in Racemization Suppression
Histidine is notoriously prone to racemization during activation.[1] The imidazole

-nitrogen can act as a base to deprotonate the

-carbon, leading to an enol intermediate that destroys chirality.[2]

Mechanism: The Trityl group on the

-nitrogen exerts massive steric hindrance. It prevents the

-nitrogen from orienting correctly to abstract the

-proton.
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Comparison: Trt is superior to Boc or Bum protection for preserving chirality during coupling,

although Bum is more stable to acid.

Orthogonality and Deprotection
H-His(1-Trt)-OtBu is designed for Solution Phase Synthesis or Fragment Condensation.

Base Stability: The OtBu and Trt groups are stable to bases like piperidine and diethylamine.

This allows the free amine to be coupled with Fmoc-protected amino acids.

Acid Sensitivity (Global Deprotection): Both the Trt side-chain protection and the OtBu C-

terminal ester are cleaved simultaneously by Trifluoroacetic Acid (TFA).

Reagent: 95% TFA / 2.5% TIS / 2.5%

.

Result: Yields free L-Histidine (or the peptide acid) in one step.

Synthesis Protocol (Reverse Engineering)
Since direct esterification of His(Trt) with acid would cleave the Trt group, the synthesis

typically follows a base-tolerant route:

Starting Material: Fmoc-His(Trt)-OH (Commercial, pure

isomer).

Esterification: Reaction with tert-butyl-2,2,2-trichloroacetimidate (TBTA) or O-tert-butyl-N,N'-

diisopropylisourea. These methods install the tert-butyl group under neutral/thermal

conditions without acid.

N-Deprotection: Removal of the Fmoc group using Piperidine/DMF.

Purification: Crystallization to yield H-His(Trt)-OtBu.
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Figure 2: Logical synthetic pathway avoiding acid-catalyzed deprotection of the Trityl group.

Experimental Handling & Quality Control
Handling Precautions

Acid Sensitivity: Avoid any contact with acidic vapors (HCl, TFA) during storage or weighing,

as this will prematurely cleave the Trityl group (turning the solid yellow/orange) or the OtBu

ester.

Hygroscopicity: Store in a desiccator. Moisture can lead to hydrolysis of the ester over time.

Quality Control Parameters
To ensure the integrity of the building block before use in expensive peptide assembly:
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1H-NMR (DMSO-d6): Verify the presence of the tert-butyl singlet (~1.4 ppm) and the Trityl

aromatic protons (7.0–7.4 ppm). Confirm the integration ratio (9H for tBu, 15H for Trt).

HPLC (Chiral): Essential to verify that the starting material has not racemized. The L-isomer

should be >99.5%.

TLC: Run in DCM/MeOH (9:1). Staining with Ninhydrin should show a free amine

(positive/blue spot).

Troubleshooting Coupling Reactions
If yields are low when coupling to H-His(Trt)-OtBu:

Steric Hindrance: The bulky Trityl group and the tert-butyl ester create a congested steric

environment. Use highly active coupling reagents like HATU or COMU rather than standard

carbodiimides.

Pre-activation: Pre-activate the incoming carboxylic acid to ensure rapid kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0040-4020(01)81219-4
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2F0040-4039(91)80497-8
https://pubchem.ncbi.nlm.nih.gov/compound/H-His_Trt_-OH
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F7408287
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1002%2Fpsc.344
https://www.benchchem.com/product/b613063?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613063?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. peptide.com [peptide.com]

2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

3. H-His(Trt)-OH | C25H23N3O2 | CID 7408287 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [H-His(1-Trt)-OtBu: Structural Architecture and Synthetic
Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613063/docs#h-his-1-trt-otbu-structural-architecture-
and-synthetic-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-derivatives-for-peptide-synthesis/
https://cemcontenttype.s3.amazonaws.com/content/media-library/downloads/application-liberty-blue-fmoc-his-boc-oh-ap0170-english.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/H-His_Trt_-OH
https://www.benchchem.com/product/b613063/docs#h-his-1-trt-otbu-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b613063/docs#h-his-1-trt-otbu-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b613063/docs#h-his-1-trt-otbu-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b613063/docs#h-his-1-trt-otbu-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b613063?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613063?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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